Calcium hydroxycitrate
Description
Contextualization within Biochemical Research Paradigms
Calcium hydroxycitrate is primarily investigated within two major biochemical research paradigms: metabolic regulation and the inhibition of biomineralization.
A more recent but rapidly growing research paradigm for hydroxycitrate is its role as an inhibitor of pathological crystallization, specifically the formation of calcium oxalate (B1200264) kidney stones. nih.govtechnion.ac.il As a structural analog of citrate (B86180), a known inhibitor of kidney stone formation, hydroxycitrate is being studied for its ability to complex with calcium and impede the nucleation and growth of calcium oxalate crystals. nih.govresearchgate.netresearchgate.net Some in vitro studies have even suggested it can induce the dissolution of these crystals, representing a novel mechanism of action that differs from classical crystal growth inhibition. nih.govtechnion.ac.ilspringermedizin.de
Historical Perspective on Hydroxycitric Acid Discovery and Initial Characterization
The parent compound, hydroxycitric acid, was reportedly first identified by Lippmann in 1833. mdpi.com However, its significance in biochemical research began much later. In 1965, Lewis and Neelakantan identified (-)-hydroxycitric acid as the principal acid in the fruit rinds of plants from the Garcinia genus, such as Garcinia cambogia, Garcinia indica, and Garcinia atroviridis. researchgate.netresearchgate.netmdpi.com This discovery established the natural source of the compound that is widely used in research today.
Early characterization efforts focused on its chemical structure and properties. HCA is an α, β-dihydroxy tricarboxylic acid with four possible stereoisomers. journalgrid.commdpi.com The isomer found naturally in Garcinia species is (-)-hydroxycitric acid, also known as (2S,3S)-2-hydroxycitrate. researchgate.netjournalgrid.com A pivotal moment in its characterization came in 1971, when Gluskar and colleagues determined the absolute configuration and structure of the dicalcium salt of hydroxycitrate through X-ray crystallography. mdpi.cominnovareacademics.in These foundational studies provided the structural basis necessary for understanding its biochemical mechanism of action, particularly its ability to act as a competitive inhibitor of ATP-citrate lyase. nih.gov
Scope of Contemporary Academic Inquiry into this compound
Current academic research on this compound is diverse, extending beyond its initial focus on metabolism. The primary areas of contemporary inquiry include:
Metabolic and Weight Control Mechanisms: While early research established its role in inhibiting fat synthesis, contemporary studies continue to explore its nuanced effects. Animal studies have extensively investigated its impact on suppressing fatty acid synthesis, reducing food intake, and inducing weight loss. researchgate.net However, clinical studies in humans have yielded conflicting findings regarding its efficacy. researchgate.netcaringsunshine.com This has led to further research into factors that may influence its effectiveness, such as the bioavailability of different salt forms. journalgrid.comncats.io
Nephrolithiasis Research: A significant and promising area of modern investigation is the potential application of hydroxycitrate in preventing and treating calcium oxalate kidney stones. nih.govnih.gov In vitro studies have demonstrated that hydroxycitrate is an effective inhibitor of calcium oxalate monohydrate crystallization and can even dissolve these crystals in supersaturated solutions. nih.govspringermedizin.de Research using animal models has shown it can reduce the deposition of calcium oxalate crystals in the kidneys. nih.govtandfonline.com This line of inquiry focuses on its thermodynamic and kinetic effects on crystal formation. researchgate.netuct.ac.za
Oncology Research: Preliminary in vitro research has begun to explore the effects of this compound on various cancer cell lines. Studies have shown that it can reduce the viability and growth of human bladder, colorectal, and lung cancer cells in culture. researchgate.netresearchgate.net This research is based on the premise of inhibiting ATP-citrate lyase, an enzyme that is also crucial for the rapid proliferation of some tumor cells. researchgate.netresearchgate.net
Bioavailability and Formulation Studies: Recognizing that the efficacy of HCA can be limited by its stability and bioavailability, researchers are investigating various salt forms. journalgrid.com Studies have compared the solubility and bioavailability of different preparations, such as the calcium salt versus more soluble calcium/potassium double salts. nih.govjournalgrid.comncats.io This research aims to develop more effective formulations for potential therapeutic applications.
Research Findings and Data
Academic inquiry has generated specific data on the biochemical interactions and effects of this compound's active component, HCA.
Table 1: Key Enzyme Interaction of (-)-Hydroxycitric Acid
| Enzyme | Interaction Type | Pathway Affected | Key Finding | Citations |
| ATP-citrate lyase | Competitive Inhibition | Lipogenesis | HCA acts as a structural analog of citrate, competitively inhibiting the enzyme and limiting the production of acetyl-CoA for fatty acid synthesis. | researchgate.netnih.govresearchgate.net |
| α-amylase and α-glucosidase | Inhibition | Carbohydrate Metabolism | The (2S,3R)-HCA stereoisomer (from Hibiscus subdariffa) has been shown to inhibit these enzymes, potentially reducing carbohydrate metabolism. | nih.gov |
Table 2: Summary of Contemporary Research Findings
| Research Area | Model System | Key Findings | Citations |
| Metabolism | Animal (Rats) | Suppressed fatty acid synthesis and lipogenesis; reduced food intake and body weight. | researchgate.netnih.gov |
| Nephrolithiasis | In Vitro (Artificial Urine) | Inhibited calcium oxalate crystallization; dissolved calcium oxalate crystals in supersaturated solutions. | nih.govresearchgate.netspringermedizin.deuct.ac.za |
| Nephrolithiasis | Animal (Rats) | Reduced deposition of calcium oxalate crystals; protected against kidney injury by modulating various metabolic pathways. | nih.govtandfonline.com |
| Oncology | In Vitro (Human Cancer Cell Lines) | Reduced cellular growth and viability in bladder, colorectal, and lung cancer cell lines. | researchgate.netresearchgate.net |
Table of Compounds
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tricalcium;1,2-dihydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O8.3Ca/c2*7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h2*3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;;3*+2/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEPHTVUPANNSH-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Ca3O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin, Isolation, and Biosynthesis of Hydroxycitric Acid
Botanical Sources of Hydroxycitric Acid
Hydroxycitric acid is principally extracted from the fruit rinds of several plant species, most notably from the Garcinia genus. semanticscholar.org It is also found in the calyces of Hibiscus species. oup.com
Garcinia cambogia as a Primary Source
Garcinia cambogia, also known as Malabar tamarind, is a small, pumpkin-shaped fruit native to India and Southeast Asia. researchgate.net The fruit's rind is a rich source of (-)-hydroxycitric acid, which is considered the principal acid in the fruit. semanticscholar.org The concentration of HCA in the dried fruit rind of Garcinia cambogia can range from 10% to 30%. nih.gov Commercially available Garcinia cambogia extracts are often standardized to contain approximately 50% (-)-HCA. chemneo.com Due to its high concentration of HCA, Garcinia cambogia is recognized as the primary commercial source of this compound. oup.com
Other Garcinia Species (e.g., Garcinia indica, Garcinia atroviridis)
Besides Garcinia cambogia, other species within the Garcinia genus are also significant sources of hydroxycitric acid. semanticscholar.org
Garcinia indica , commonly known as kokum, is another plant whose fruit rind contains a substantial amount of HCA. semanticscholar.org Research has indicated that the HCA content in the fruit of Garcinia indica can be as high as 23% on a dry weight basis. ijpsonline.com
Garcinia atroviridis, also referred to as asam gelugur, is utilized both in culinary preparations and traditional medicine. ijpsonline.com Its fruit rind is also a notable source of HCA. semanticscholar.org Studies have reported varying levels of HCA in Garcinia atroviridis, with some analyses showing HCA content ranging from non-detectable amounts up to 57.21% w/w in dried fruit slices, depending on the genotype. nih.gov One study quantified HCA content in freeze-dried samples to be between 1.23 and 1.87 g per sample after certain pre-treatments. researchgate.net
The following table summarizes the HCA content found in various Garcinia species based on different studies.
| Botanical Source | Plant Part | HCA Content (% of Dry Weight) |
| Garcinia cambogia | Dried Fruit Rind | 10-30% |
| Garcinia indica | Fruit Rind | Up to 23% |
| Garcinia atroviridis | Dried Fruit Slices | Up to 57.21% |
Hibiscus subdariffa as an Alternative Source
Hibiscus subdariffa, commonly known as roselle, is another botanical source of hydroxycitric acid. oup.com The calyces of the hibiscus flower are rich in various organic acids, including HCA. oup.com While Garcinia species are considered to have the highest concentrations of HCA, Hibiscus subdariffa presents a viable alternative source. oup.com
One study analyzing the water extract of Hibiscus sabdariffa calyx identified both hydroxycitric acid and its lactone form. The concentration of hydroxycitric acid was found to be 91.5 mg/g of dry weight (9.15%), while the hydroxycitric acid lactone was present at a concentration of 167 mg/g of dry weight (16.7%). biorxiv.org Another analysis reported the extraction of potassium hydroxycitrate from H. sabdariffa calyces at a concentration of 180.14 µg/mg. nih.gov The HCA found in Hibiscus subdariffa has a different stereochemistry, the (2S,3R) configuration, compared to the (2S,3S) configuration found in Garcinia.
Biosynthetic Pathways of Hydroxycitrate in Plants
The complete biosynthetic pathway of hydroxycitric acid in plants has not been fully elucidated and remains an area of ongoing research. However, a hypothetical pathway has been proposed. It is suggested that hydroxycitric acid may be generated through a condensation reaction involving oxaloacetate and glycolyl-CoA. This proposed mechanism suggests a deviation from the standard citric acid cycle, although the specific enzymes and intermediate steps involved in this conversion in plants have not yet been detailed in scientific literature.
Microbial Production of Hydroxycitric Acid
Given the limitations of sourcing HCA from plants, which are restricted by habitat and climate, microbial fermentation has been explored as an alternative production method.
Screening and Identification of Producing Microorganisms
Researchers have screened thousands of microbial strains to identify those capable of producing HCA. One such screening effort involved the analysis of approximately 2,000 microbial strains isolated from various ecological niches. This process led to the identification of 30 strains that generated metabolites with retention times similar to HCA and its lactone form during High-Performance Liquid Chromatography (HPLC) analysis.
From these, two bacterial strains were identified as being particularly effective producers of HCA:
Streptomyces sp. U121
Bacillus megaterium G45C
Further analysis confirmed that these microorganisms produce the Hibiscus-type (2S,3R) enantiomer of HCA. The maximum production levels were reported to be 30 mg/L for Streptomyces sp. U121 and 22 mg/L for Bacillus megaterium G45C. This was the first report of the isolation of microorganisms that produce HCA. Subsequent research has focused on improving the yield of HCA from these microorganisms through methods like genome shuffling.
The following table details the microorganisms identified for HCA production and their reported yields.
| Microorganism | HCA Stereoisomer Produced | Maximum Yield (mg/L) |
| Streptomyces sp. U121 | (2S,3R) - Hibiscus-type | 30 |
| Bacillus megaterium G45C | (2S,3R) - Hibiscus-type | 22 |
Optimization Strategies for Microbial Hydroxycitrate Yield
The transition from natural extraction to microbial fermentation for hydroxycitric acid (HCA) production presents a scalable and sustainable alternative, but it is contingent upon achieving economically viable yields. nih.gov Initial screenings of microorganisms, such as Streptomyces sp. U121 and Bacillus megaterium G45C, revealed the capability to produce HCA, but only in trace amounts. researchgate.netnih.gov This highlighted the critical need for process optimization. To enhance the productivity of these and other potential microbial factories, researchers have focused on a multi-pronged approach encompassing strain improvement through genetic modification and the meticulous optimization of fermentation conditions. alliedacademies.orgmdpi.com
Strain Improvement and Metabolic Engineering
A primary strategy for boosting HCA yield is the direct enhancement of the microorganism's inherent productive capabilities. This involves both traditional and modern genetic techniques to develop high-yielding strains. alliedacademies.org
Genome Shuffling: This technique has been successfully applied to improve HCA production in Streptomyces sp.. By promoting recombination of the entire genome, researchers were able to rapidly generate a mutant population with superior production characteristics. Through successive rounds of genome shuffling, improved strains were developed that produced five times more HCA than the original parent strain, demonstrating the efficacy of this method for rapid strain evolution. nih.govresearchgate.net
Metabolic Engineering: More targeted approaches aim to rationally redesign the microorganism's metabolic pathways to channel precursors toward HCA synthesis. mdpi.com While specific metabolic engineering for HCA is an emerging area, strategies can be adapted from the successful production of other organic acids. mdpi.comresearchgate.net One hypothesis suggests HCA is formed via a condensation reaction between oxaloacetate and glycolyl-CoA. researchgate.net Therefore, potential metabolic engineering strategies could include:
Overexpression of Key Genes: Increasing the expression of genes encoding enzymes that are critical in the HCA biosynthesis pathway.
Gene Knockout or Silencing: Deleting or reducing the expression of genes that divert metabolic flux towards competing pathways, thereby increasing the availability of precursors for HCA production. mdpi.com This approach helps to minimize the formation of unwanted by-products.
Optimization of Fermentation and Culture Conditions
The environment in which the microorganism grows plays a pivotal role in its metabolic activity and product formation. mdpi.com Optimizing the fermentation medium and physical process parameters is a fundamental step toward maximizing HCA yield. alliedacademies.org Key factors that are typically adjusted include the composition of the culture medium (such as carbon and nitrogen sources), pH, temperature, agitation, and dissolved oxygen levels. mdpi.comresearchgate.net
Systematic approaches like Design of Experiments (DoE) are often employed to efficiently identify the optimal combination of these numerous variables. alliedacademies.org The goal is to create an environment that supports robust microbial growth while simultaneously maximizing the specific productivity of HCA.
The following interactive table illustrates the impact of optimizing various fermentation parameters on the final yield of Hydroxycitric Acid from a microbial source, based on established bioprocessing principles.
| Parameter | Baseline Condition | Optimized Condition | HCA Yield (mg/L) |
| Microorganism | Streptomyces sp. (Wild Type) | Streptomyces sp. (Mutant Strain) | 150 |
| Temperature | 30°C | 37°C | 180 |
| pH | 7.0 | 8.0 | 210 |
| Carbon Source | Glucose (20 g/L) | Glycerol (30 g/L) | 250 |
| Nitrogen Source | Peptone (5 g/L) | Corn Steep Liquor (10 g/L) | 290 |
| Agitation Speed | 150 rpm | 250 rpm | 320 |
This table contains representative data to illustrate the effects of optimization and does not reflect the results of a single specific study.
By systematically refining both the microbial strain and its cultivation environment, it is possible to significantly elevate the yield of HCA, moving microbial production closer to becoming a commercially viable source of this valuable compound.
Chemical Structure, Stereochemistry, and Crystallography of Hydroxycitrate
Diastereoisomeric Forms of Hydroxycitric Acid
The four stereoisomers of hydroxycitric acid are (+)- and (-)-hydroxycitric acid and (+)- and (-)-allo-hydroxycitric acid. wikipedia.org The two most significant and naturally occurring diastereomers are the (2S,3S) and (2S,3R) forms. nih.govresearchgate.net
The (2S,3S)-hydroxycitric acid isomer, also referred to as (-)-hydroxycitric acid, is predominantly found in the fruit rinds of plants from the Garcinia genus, such as Garcinia cambogia, Garcinia indica, and Garcinia atroviridis. nih.govresearchgate.net This isomer is noted for its specific biological activity as a competitive inhibitor of the enzyme ATP-citrate lyase. wikipedia.orgnih.gov This enzyme plays a crucial role in the metabolic pathway that converts citrate (B86180) into acetyl-CoA, a fundamental building block for the synthesis of fatty acids. rjptonline.org The inhibitory action of (2S,3S)-HCA limits the availability of acetyl-CoA, thereby affecting fatty acid biosynthesis.
The (2S,3R)-hydroxycitric acid isomer is primarily isolated from the calyces of Hibiscus sabdariffa. nih.govresearchgate.net Unlike its (2S,3S) counterpart, this diastereomer exhibits different biological significance. Research has shown that (2S,3R)-HCA acts as an inhibitor of pancreatic alpha-amylase and intestinal alpha-glucosidase. nih.gov These enzymes are involved in the metabolism of carbohydrates. The availability of this isomer is limited by the specific habitats of its source plants. nih.gov However, microbial production has been explored, with some bacterial strains found to produce the optically pure (2S,3R)-hibiscus type enantiomer. nih.govnih.gov
Table 1: Diastereoisomeric Forms of Hydroxycitric Acid
| Isomer Configuration | Common Name/Type | Primary Natural Source | Key Biological Significance |
| (2S,3S) | (-)-Hydroxycitric Acid | Garcinia cambogia, Garcinia indica | Inhibitor of ATP-citrate lyase |
| (2S,3R) | Hibiscus-type HCA | Hibiscus sabdariffa | Inhibitor of pancreatic α-amylase and intestinal α-glucosidase |
Lactone Formation and Equilibrium with Open-Chain Hydroxycitric Acid
Hydroxycitric acid is a γ-hydroxy acid, a structural feature that allows it to readily undergo intramolecular esterification to form a more stable five-membered ring structure known as a γ-lactone. researchgate.netwikipedia.org This reaction involves the carboxyl group at C1 and the hydroxyl group at C4. As a result, HCA exists in a dynamic equilibrium between its open-chain form and its corresponding lactone form (e.g., (2S,3S)-3-Hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acid). sigmaaldrich.com
This equilibrium is influenced by environmental conditions, with the formation of the lactone being particularly favored under acidic conditions. The conversion to the lactone form is a reversible hydrolysis-condensation reaction. wikipedia.org Due to this equilibrium, it is not possible to isolate pure HCA from natural sources, as it coexists with its lactone. wikipedia.org The process of concentrating and evaporating free HCA will typically yield the lactone. researchgate.net
Crystallographic Analysis of Calcium Hydroxycitrate and its Derivatives
Crystallographic techniques, particularly X-ray crystallography, are indispensable for the unambiguous determination of the three-dimensional structure and absolute configuration of chiral molecules like hydroxycitrate and its salts.
X-ray crystallography is a powerful method for determining the absolute configuration of enantiopure crystalline compounds. researchgate.neted.ac.uk The technique relies on the phenomenon of resonant scattering (or anomalous dispersion), where X-rays interact differently with the electron clouds of atoms, causing small deviations from Friedel's law. ed.ac.uk This law states that the intensities of diffraction spots from opposite sides of a crystal (Bijvoet pairs) should be equal, which holds true for centrosymmetric crystals but not for non-centrosymmetric ones containing chiral molecules. researchgate.neted.ac.uk
By measuring the small intensity differences between Bijvoet pairs, the correct absolute structure can be distinguished from its inverted mirror image. researchgate.net The Flack parameter is a key value refined during the analysis of crystal structures that indicates whether the determined absolute structure is correct. nih.govchem-soc.si For light-atom structures like HCA derivatives, the effect is weak, but modern methods allow for precise determination. researchgate.neted.ac.uk The structure and absolute configuration of the calcium salt of garcinia acid (the lactone of (-)-hydroxycitric acid) have been successfully determined using this method. researchgate.net
The crystal structures of various salts of hydroxycitrate diastereomers have been analyzed to understand their solid-state conformations. Studies on the ethylenediamine (B42938) salts of two diastereoisomeric hydroxycitrates revealed specific conformational details. capes.gov.brresearchgate.net In both structures, the torsion angle of the HO-C-C-OH fragment was found to be approximately 60°, a conformation commonly observed in tartrates and mesotartrates. researchgate.net The presence of three carboxyl groups and two hydroxyl groups in hydroxycitrate allows for complex chelation with metal ions. researchgate.net The analysis of these crystal structures provides insight into the geometry of how hydroxycitrate may bind to enzyme active sites. researchgate.net
Synthetic Approaches and Derivatization of Calcium Hydroxycitrate
Methodologies for the Preparation of Calcium Hydroxycitrate Salts
The primary methods for preparing this compound salts involve extraction from natural sources, most notably the fruit rinds of Garcinia cambogia, followed by chemical conversion. googleapis.comnih.gov
Extraction and Precipitation:
A common industrial method begins with the aqueous extraction of HCA from Garcinia fruit rinds. google.comijpsonline.com The process typically involves the following steps:
Extraction: The dried fruit rinds are crushed and extracted with hot water. google.comgoogle.com Some methods employ low-temperature, high-shear extraction to enhance efficiency. google.com
Purification: The crude extract often contains pectin (B1162225) and other impurities, which can be removed by adding solvents like acetone (B3395972) or methanol, causing the impurities to precipitate. google.comgoogle.com The use of activated charcoal can also aid in decolorizing and purifying the extract. google.com
Salt Formation: The purified aqueous extract of HCA is then treated with a calcium source to precipitate this compound. Common methods include:
Direct addition of a calcium salt: A solution of calcium chloride is added to the alkaline HCA extract. googleapis.comgoogle.com The pH is typically adjusted to a range of 6-9 to facilitate the precipitation of the calcium salt. googleapis.com
Neutralization with calcium hydroxide (B78521): The acidic HCA extract is neutralized with a calcium hydroxide solution, leading to the direct precipitation of this compound. ijpsonline.comjustia.com
Conversion from other salts: An aqueous extract can first be treated with sodium hydroxide to form sodium hydroxycitrate. Subsequent addition of calcium chloride then yields the less soluble this compound, which precipitates out of the solution. justia.com
Enzymatic Treatment:
To improve the yield and purity of HCA from Garcinia rinds, some processes incorporate enzymatic treatment. Pectic enzymes, such as polygalacturonase and pectin lyase, are used to break down the pectinous matter in the fruit rinds, which can otherwise hinder the extraction process. googleapis.comgoogle.com This enzymatic hydrolysis is typically carried out at a controlled temperature (e.g., 30-50°C) before the precipitation of the calcium salt. google.com
Formation of Double Salts:
Double salts, such as calcium potassium hydroxycitrate, have also been developed. These are often prepared by first forming the calcium salt of HCA. This calcium salt is then dissolved in an aqueous solution of potassium hydroxycitrate. google.com The resulting solution, containing both calcium and potassium ions, is then dried to yield the double salt. google.com These double salts can exhibit different properties, such as increased water solubility, compared to the single calcium salt. nih.gov
Table 1: Methodologies for this compound Salt Preparation
| Method | Key Reagents/Steps | Purpose | Reference(s) |
|---|---|---|---|
| Extraction & Precipitation | Hot water extraction, activated charcoal, calcium chloride/hydroxide | To extract HCA from Garcinia and precipitate it as a calcium salt. | googleapis.comgoogle.comijpsonline.comgoogle.comgoogle.comgoogle.com |
| Enzymatic Treatment | Pectic enzymes (polygalacturonase, pectin lyase) | To break down pectin and improve extraction yield. | googleapis.comgoogle.com |
| Double Salt Formation | This compound, potassium hydroxycitrate solution | To create mixed metal salts with potentially enhanced properties. | google.com |
Synthesis of Hydroxycitric Acid Derivatives and Analogues
The synthesis of derivatives and analogues of hydroxycitric acid is an active area of research, aimed at exploring and modifying its biological activities.
Hydroxycitric Acid Lactone:
Hydroxycitric acid exists in equilibrium with its lactone form. researchgate.net The lactone can be prepared from HCA salts by acidification. For instance, an aqueous solution of potassium hydroxycitrate can be passed through a strong cation exchange resin to elute the free acid, which is then concentrated to yield the lactone. google.comijpsonline.com Alternatively, commercially available calcium or potassium salts of HCA can be neutralized with acids like hydrochloric acid or sulfuric acid, followed by evaporation and crystallization to obtain the lactone. google.com
Metal Salt Derivatives:
Various metal salts of HCA beyond calcium have been synthesized, including sodium, potassium, and magnesium salts. ncats.io These are typically prepared by neutralizing HCA with the corresponding metal hydroxide or carbonate. google.com The choice of the metal cation can influence the physical properties of the salt, such as its solubility and hygroscopicity. ncats.iogoogle.com For example, potassium and sodium salts are known to be highly hygroscopic. google.com
Ester and Amide Derivatives:
Analogous to other carboxylic acids, HCA can be derivatized to form esters and amides. For instance, dialkyl esters of garcinia acid (a stereoisomer of HCA lactone) have been used as intermediates in the synthesis of other complex molecules. mdpi.com These esterifications are typically carried out under standard conditions for carboxylic acid esterification. The synthesis of hydroxycinnamic acid (HCA) derivatives, which are structurally different from hydroxycitric acid but share the "HCA" acronym in some literature, involves converting them to corresponding esters or amides to enhance their biological activities. mdpi.com
Thiol-Containing Analogues:
Research into the mechanism of action of HCA has led to the design and synthesis of novel analogues. For example, thiol-containing citric acid analogues have been synthesized to act as potential inhibitors of ATP citrate (B86180) lyase. acs.org
Monomeric Bimetal Compounds:
More complex derivatives, such as monomeric bimetal hydroxycitrate compounds, have also been developed. These compounds involve the coordination of a single HCA molecule with two different metal ions. google.com The synthesis of these compounds requires carefully controlled conditions to ensure the formation of the monomeric structure and avoid polymerization. google.com
Table 2: Examples of Hydroxycitric Acid Derivatives and Analogues
| Derivative/Analogue | Synthetic Precursor | Key Transformation | Reference(s) |
|---|---|---|---|
| Hydroxycitric Acid Lactone | Potassium/Calcium Hydroxycitrate | Acidification (e.g., via ion exchange resin or mineral acid) | google.comijpsonline.com |
| Sodium/Potassium Hydroxycitrate | Hydroxycitric Acid | Neutralization with NaOH/KOH | google.com |
| Dialkyl Esters of Garcinia Acid | Garcinia Acid | Esterification | mdpi.com |
| Thiol-Containing Citric Acid Analogues | Citric Acid Derivatives | Introduction of a thiol group | acs.org |
| Monomeric Bimetal Hydroxycitrates | Hydroxycitric Acid | Reaction with two different metal sources under controlled conditions | google.com |
Stereoselective Organic Synthesis Challenges and Advancements
Hydroxycitric acid has two chiral centers, meaning it can exist as four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). researchgate.nettandfonline.com The naturally occurring form in Garcinia cambogia is the (2S,3S)-isomer, while Hibiscus subdariffa contains the (2S,3R)-isomer. researchgate.nettandfonline.com The stereochemistry of HCA is critical to its biological activity. researchgate.net This presents significant challenges for its chemical synthesis.
Challenges in Stereoselective Synthesis:
The primary challenge in the organic synthesis of HCA is the simultaneous control of the two stereocenters. tandfonline.comresearchgate.netnih.govnii.ac.jpoup.com Achieving high diastereoselectivity and enantioselectivity is difficult, often leading to mixtures of isomers that are hard to separate. While all four stereoisomers have been synthesized from trans-aconitic acid, these methods may not be efficient for producing a single, desired stereoisomer in high yield. mdpi.com
Advancements through Biocatalysis and Microbial Production:
Given the difficulties of stereoselective organic synthesis, researchers have turned to biological systems for the production of specific HCA stereoisomers.
Microbial Production: Several studies have focused on screening microorganisms that can produce HCA. Strains of Streptomyces sp. and Bacillus megaterium have been identified that produce the (2S,3R)-HCA, the same isomer found in Hibiscus. researchgate.netnih.gov This provides a potential alternative to extraction from plants or complex chemical synthesis for obtaining this specific stereoisomer. nih.gov
Enzymatic Resolution: Enzymatic methods can be employed to resolve racemic mixtures of HCA or its precursors. For example, wheat germ acid phosphatase has shown stereoselectivity in the hydrolysis of phosphorylated threonine, a concept that could be applied to the resolution of HCA isomers. science.gov
Genome Shuffling: To improve the yield of HCA from microbial sources, techniques like genome shuffling have been applied to mutant populations of Streptomyces sp.. researchgate.net This has resulted in strains with significantly increased HCA production compared to the parent strains. researchgate.net
Chiral Building Blocks from Natural Sources:
The natural abundance of specific stereoisomers of HCA, particularly its lactone form (garcinia acid), makes it a valuable chiral starting material for the synthesis of other complex, enantiopure molecules. mdpi.com Garcinia acid, with its defined stereochemistry, serves as a versatile chiron for constructing a variety of molecules, including analogues of other natural products. mdpi.com
Advanced Analytical Methodologies for Calcium Hydroxycitrate Research
Chromatographic Techniques for Hydroxycitrate Quantification and Purity Assessment
Chromatography is the cornerstone for separating HCA from other organic acids and matrix components, allowing for precise quantification and purity assessment. Various chromatographic methods have been developed, each offering distinct advantages in terms of speed, sensitivity, and resolution.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of HCA in extracts of Garcinia species. cabidigitallibrary.orgtsijournals.com Reversed-phase HPLC (RP-HPLC) is the most common approach, typically employing a C18 column. cabidigitallibrary.org One established method uses an Agilent TC-C18 column with a mobile phase of 0.05 mol/L sodium sulfate (B86663) solution, with the pH adjusted to 2.3 using sulfuric acid. cabidigitallibrary.org Detection is commonly performed using a UV detector at 210 nm. cabidigitallibrary.orgcftri.res.in Such methods have demonstrated good linearity and accuracy, with average recovery rates reported at 99.2%. cabidigitallibrary.org
Specialized columns, such as a C18 RP-amide column, have been shown to be particularly effective for alpha-hydroxy acids like HCA. ijpsonline.com This type of column can also successfully separate and quantify the HCA lactone, a less active form that can be present in extracts. ijpsonline.com The ability to differentiate between the free acid and its lactone is critical for accurately assessing the potency of a sample.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent TC-C18 (250 mm × 4.6 mm, 5 µm) | cabidigitallibrary.org |
| Mobile Phase | 0.05 mol/L Sodium Sulfate (pH 2.3 with Sulfuric Acid) | cabidigitallibrary.org |
| Flow Rate | 1.0 mL/min | cabidigitallibrary.org |
| Detection Wavelength | 210 nm | cabidigitallibrary.orgcftri.res.in |
| Column Temperature | 30°C | cabidigitallibrary.org |
| Linearity Range | 0.2099 - 2.0990 µg (r=0.9999) | cabidigitallibrary.org |
| Average Recovery | 99.2% (RSD 0.5%) | cabidigitallibrary.org |
Gas Chromatography coupled with Mass Spectrometry (GC/MS) provides a powerful tool for quantifying HCA in biological fluids like blood and for profiling related metabolites. nih.gov Due to the low volatility of HCA, a derivatization step is required prior to analysis. nih.govresearchgate.net A common method involves derivatizing HCA with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 10% Trimethylchlorosilane (TMCS). nih.govresearchgate.net
This technique offers high accuracy and precision for measuring trace amounts of HCA. nih.gov In one study, this GC/MS method was used to measure plasma HCA concentrations in human subjects, demonstrating that HCA is absorbed and present in small quantities after ingestion. nih.gov The use of a stable isotope-labeled internal standard, such as [U-13C]citrate, is crucial to account for any analyte loss during sample preparation and analysis. nih.gov GC/MS is also valuable for broader metabolic profiling of plant extracts, capable of identifying a wide range of bioactive components. antiox.org
| Parameter | Description | Reference |
|---|---|---|
| Instrumentation | Gas Chromatography/Mass Spectrometry (GC/MS) | nih.gov |
| Derivatization Agent | BSTFA + 10% TMCS | nih.govresearchgate.net |
| Internal Standard | [U-13C]citrate (CA) | nih.gov |
| Analysis Mode | Positive Chemical Ionization (PCI) | nih.gov |
| Monitored Ions (m/z) | HCA: 553, CA: 471 | nih.gov |
| Application | Quantification of HCA in human plasma | nih.gov |
Untargeted metabolomics studies aim to comprehensively analyze all small-molecule metabolites within a biological system. UHPLC-Q-TOF-MS is a premier analytical platform for this purpose, offering high resolution, mass accuracy, throughput, and sensitivity. nih.gov This technique is particularly well-suited for investigating the systemic effects of calcium hydroxycitrate by mapping changes in the metabolome.
The UHPLC system provides rapid and highly efficient separation of complex mixtures, while the Q-TOF mass spectrometer allows for the accurate mass measurement of precursor and fragment ions. imtm.cz This capability enables the confident identification of known metabolites by matching data against spectral libraries and facilitates the structural elucidation of unknown compounds. imtm.cznih.gov While specific applications to this compound are emerging, the methodology is ideal for discovering novel biomarkers and understanding the metabolic pathways influenced by HCA. nih.gov The combination of UHPLC with advanced mass spectrometry provides a powerful discovery tool in metabolomics research. researchgate.net
For highly sensitive and selective quantification of HCA in complex biological matrices such as plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode. This allows for the precise measurement of HCA even at very low concentrations (ng/mL). nih.govtandfonline.com
Several validated UPLC-MS/MS and LC-MS/MS methods have been developed for quantifying HCA in human and rodent plasma. nih.govbohrium.com These methods are characterized by rapid analysis times, often with chromatographic runs as short as one minute per sample. bohrium.com Sample preparation typically involves a simple protein precipitation step or ultrafiltration to remove macromolecules. nih.govnih.gov These robust methods have been successfully applied to pharmacokinetic studies, providing critical data on the absorption and disposition of HCA. nih.govbohrium.com
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.05 - 10 µg/mL (r > 0.99) | bohrium.com |
| Intra-assay Precision (CV%) | 5.02% to 12.01% | bohrium.com |
| Inter-assay Precision (CV%) | 5.02% to 12.01% | bohrium.com |
| Intra-assay Accuracy (RE%) | 0.29% to 9.20% | bohrium.com |
| Inter-assay Accuracy (RE%) | 0.29% to 9.20% | bohrium.com |
| Sample Preparation | Simple protein precipitation | bohrium.com |
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for the fundamental structural characterization of this compound. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray structural analysis provide detailed information about the molecule's chemical bonds, connectivity, and three-dimensional arrangement.
Structural studies on related compounds like calcium citrate (B86180) have utilized IR spectroscopy and X-ray diffraction to investigate polymorphic states and coordination chemistry. e3s-conferences.orge3s-conferences.org IR spectroscopy can identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH) and carboxyl (-COOH) groups, and confirm the formation of the calcium salt. X-ray structural analysis, particularly X-ray crystallography, can determine the precise spatial arrangement of atoms and the coordination of the calcium ions with the hydroxycitrate ligand. Furthermore, advanced integrated platforms like UHPLC-MS/MS-SPE-NMR enable the isolation of metabolites from complex mixtures for definitive structure elucidation by NMR, which is considered the gold standard for determining chemical structures. nih.gov
Sample Preparation and Extraction Protocols for Complex Matrices
The quality of analytical data is heavily dependent on the sample preparation and extraction protocol. The goal is to efficiently isolate the analyte of interest, HCA, from interfering substances within the sample matrix, be it a plant extract or a biological fluid. chromatographyonline.com
For biological fluids like plasma, which have a high protein content, common strategies include:
Protein Precipitation: This is a rapid and cost-effective method where an organic solvent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. nih.govbohrium.com
Ultrafiltration: This technique uses a semi-permeable membrane with a specific molecular weight cutoff (e.g., 30K MWCO) to separate small molecules like HCA from larger proteins by centrifugation. nih.gov This method provides a clean extract with minimal matrix effects. nih.gov
For botanical materials, such as the dried rinds of Garcinia cambogia, the extraction protocol typically involves:
Solvent Extraction: The raw material is refluxed with a solvent, commonly water or methanol, to dissolve the HCA and other soluble components. ijpsonline.comsciepub.com The process may be repeated multiple times to ensure complete extraction. ijpsonline.com
Purification: Following initial extraction, the crude extract may be neutralized with a base (e.g., potassium hydroxide) to form the salt, which can then be precipitated using an alcohol. ijpsonline.com
These preparation steps are critical for minimizing matrix interference, improving analytical column longevity, and ensuring the accuracy and reproducibility of the subsequent chromatographic or spectroscopic analysis. chromatographyonline.com
Enzymatic Inhibition and Biochemical Pathway Modulation by Hydroxycitric Acid
Mechanism of ATP Citrate (B86180) Lyase (ACL) Inhibition
ATP Citrate Lyase (ACL) is a crucial cytosolic enzyme that links carbohydrate metabolism to the synthesis of fatty acids. ingentaconnect.com It catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a rate-limiting step for lipogenesis. researchgate.netnih.govunipi.it HCA is recognized as a potent inhibitor of this enzyme. researchgate.netnih.gov
The inhibitory action of hydroxycitric acid on ATP citrate lyase is characterized by competitive inhibition kinetics. karger.commdpi.comnih.gov HCA is structurally similar to citrate, the natural substrate for ACL. karger.comresearchgate.net Due to this resemblance, HCA competes directly with citrate for binding at the enzyme's active site. wikipedia.org In competitive inhibition, the inhibitor binds reversibly to the active site, preventing the substrate from binding. wikipedia.org This increases the apparent Michaelis constant (Km) for citrate, meaning a higher concentration of the substrate is required to achieve half-maximal reaction velocity. However, the maximum velocity (Vmax) of the reaction remains unchanged, as the inhibition can be overcome by sufficiently high concentrations of the substrate. wikipedia.org Studies have demonstrated that HCA has a considerably greater affinity for ACL than citrate itself, making it a powerful competitive inhibitor. researchgate.netresearchgate.net
Crystallographic studies have provided insights into the molecular interactions between HCA and the active site of human ATP-citrate lyase. nih.gov The (2S,3S)-2-hydroxycitrate stereoisomer, a form of HCA, binds within the active site in the same orientation as the natural substrate, citrate. nih.govresearchgate.net The catalytic mechanism of ACL involves the phosphorylation of a specific histidine residue (His760). nih.gov When HCA occupies the active site, it interferes with the normal catalytic sequence. Although the pro-S carboxylate group of HCA is positioned to accept a phosphoryl group from the phosphorylated His760, the transfer does not occur. nih.gov This traps the active site in an open, non-productive conformation, effectively halting the enzyme's function. nih.gov This binding prevents the formation of the enzyme-bound citryl-phosphate intermediate, which is a necessary step for the subsequent reaction with CoA to form citryl-CoA and its eventual cleavage into acetyl-CoA and oxaloacetate. unipi.itscholaris.ca
The direct and most significant consequence of ACL inhibition by HCA is the reduction of cytosolic acetyl-CoA pools. nih.gov ACL is the primary enzyme responsible for generating acetyl-CoA in the cytosol from citrate that has been exported from the mitochondria. mdpi.comrsc.org This cytosolic pool of acetyl-CoA is distinct from the mitochondrial pool and serves as the essential precursor for the synthesis of fatty acids and cholesterol. researchgate.netrsc.org By blocking the ACL-catalyzed cleavage of citrate, HCA effectively limits the availability of acetyl-CoA units required for these biosynthetic pathways. researchgate.netnih.govkarger.com Research in cultured primary chicken hepatocytes demonstrated that treatment with HCA significantly decreased the content of acetyl-CoA in the cytosol. karger.comnih.gov This reduction in the fundamental building block for lipogenesis is central to HCA's metabolic effects.
Modulation of Lipid Metabolism
The HCA-mediated reduction in cytosolic acetyl-CoA directly impacts downstream metabolic pathways, most notably lipid metabolism. This modulation results in a decreased capacity for the synthesis and accumulation of fats.
De novo fatty acid synthesis—the creation of fatty acids from non-lipid precursors—is heavily dependent on the availability of cytosolic acetyl-CoA. rsc.org The inhibition of ACL by HCA directly suppresses this pathway by limiting this crucial substrate. researchgate.netnih.govnih.gov The reduction in acetyl-CoA availability curtails the subsequent steps in fatty acid synthesis, which are catalyzed by enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). karger.com Studies have shown that HCA treatment not only reduces the acetyl-CoA supply but also leads to decreased mRNA levels of fatty acid synthase, further diminishing the cell's capacity for fat production. karger.comnih.gov Extensive animal studies have confirmed that HCA suppresses fatty acid synthesis. nih.gov
Lipogenesis, the metabolic process of fat formation, can be fueled by various precursors, particularly carbohydrates. researchgate.netnih.gov During periods of high carbohydrate intake, excess glucose is converted through glycolysis to pyruvate (B1213749) and then to citrate within the mitochondria. unipi.it This citrate is then transported to the cytosol, where ACL would normally convert it to acetyl-CoA to initiate fat storage. unipi.it HCA's inhibition of ACL specifically disrupts this link between carbohydrate overconsumption and fat synthesis. nih.govresearchgate.net By blocking the conversion of citrate to acetyl-CoA, HCA attenuates lipogenesis from carbohydrate precursors like glucose and fructose. nih.govnih.gov This effect has been observed in studies where HCA treatment during carbohydrate overfeeding was shown to reduce markers of de novo lipogenesis. nih.govnih.gov
Table of Effects of Hydroxycitric Acid on Metabolic Parameters
| Parameter | Effect | Mechanism |
| ATP Citrate Lyase (ACL) Activity | Decreased | Competitive inhibition by binding to the active site. karger.comnih.gov |
| Cytosolic Acetyl-CoA Content | Significantly Decreased | Reduced production from citrate due to ACL inhibition. karger.comnih.govnih.gov |
| Fatty Acid Synthase (FAS) mRNA Level | Significantly Decreased | Downstream effect of reduced acetyl-CoA availability. karger.comnih.gov |
| De Novo Lipogenesis (DNL) | Reduced / Suppressed | Limited availability of acetyl-CoA, the primary building block for fatty acids. researchgate.netnih.govnih.gov |
Regulation of Cholesterol Biosynthesis
The synthesis of cholesterol is a complex process that relies on a steady supply of acetyl-CoA. researchgate.net This molecule serves as the initial substrate for the creation of HMG-CoA (β-hydroxy-β-methylglutaryl-CoA), which is then converted to mevalonate (B85504) in a rate-limiting step catalyzed by HMG-CoA reductase. researchgate.net
By competitively inhibiting ATP-citrate lyase, hydroxycitric acid reduces the pool of cytosolic acetyl-CoA available for cholesterol synthesis. nih.gov This limitation of the primary building block for the cholesterol backbone leads to a net reduction in the synthesis of cholesterol and triglycerides. nutraingredients.com A systematic review and meta-analysis of 14 trials involving 623 subjects demonstrated that supplementation with Garcinia cambogia, the natural source of HCA, had a notable effect on lipid profiles. diabetesaction.org The analysis found statistically significant reductions in plasma levels of total cholesterol and triglycerides, particularly in studies lasting longer than eight weeks. diabetesaction.org
Table 1: Effect of Garcinia cambogia (HCA) on Lipid Profile from Meta-Analysis (Data sourced from a 2023 systematic review and meta-analysis) diabetesaction.org
| Lipid Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value | Outcome |
|---|---|---|---|---|
| Total Cholesterol (TC) | -6.76 mg/dL | -12.39 to -0.59 | 0.032 | Significant Reduction |
| Triglycerides (TG) | -24.21 mg/dL | -37.84 to -10.58 | < 0.001 | Significant Reduction |
| High-Density Lipoprotein (HDL-C) | 2.95 mg/dL | 2.01 to 3.89 | < 0.001 | Significant Increase |
| Low-Density Lipoprotein (LDL-C) | -1.15 mg/dL | -16.08 to 13.78 | 0.880 | Not Significant |
Influence on Ketogenesis Pathways
Ketogenesis is the metabolic process of producing ketone bodies from the breakdown of fatty acids, occurring primarily in the liver mitochondria. nih.gov The final product of fatty acid beta-oxidation is acetyl-CoA, which can then enter the citric acid cycle or, when abundant, be converted into ketone bodies (acetoacetate and beta-hydroxybutyrate). nih.gov
The influence of hydroxycitric acid on ketogenesis is indirect and linked to its primary effect on lipid metabolism. By promoting the oxidation of fatty acids for energy, HCA can increase the production of acetyl-CoA within the mitochondria. mdpi.com Under certain metabolic conditions, such as a high-fat diet or prolonged fasting, this surplus of acetyl-CoA from fat burning can be shunted towards the ketogenesis pathway. sciencedaily.comnih.gov Research has noted that the increase in fat oxidation associated with HCA supplementation could potentially elevate the risk of ketosis, a state characterized by high levels of ketone bodies in the blood. mdpi.com
Promotion of Lipid Oxidation
Hydroxycitric acid has been shown to promote the oxidation of lipids, a mechanism that is also a direct consequence of its inhibition of ATP-citrate lyase. nih.govnih.gov The process begins with the reduction of cytosolic acetyl-CoA, which in turn leads to decreased levels of malonyl-CoA. nih.gov Malonyl-CoA is a crucial regulatory molecule; it acts as a potent inhibitor of carnitine palmitoyltransferase I (CPT-I), the enzyme that controls the rate-limiting step of fatty acid oxidation. CPT-I is responsible for transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy.
By decreasing malonyl-CoA levels, HCA effectively removes this inhibition on CPT-I, leading to an increased rate of fatty acid transport into the mitochondria and subsequent beta-oxidation. nih.gov This shift in metabolism spares carbohydrates and favors the burning of fat for energy. mdpi.comnih.gov
Table 2: Summary of Research Findings on HCA and Lipid Oxidation
| Study Type | Subject | Key Finding | Reference |
|---|---|---|---|
| Animal Study | Mice | Chronic HCA administration increased lipid oxidation and spared carbohydrates during exercise. | mdpi.com |
| Human Study | Untrained Men | Oral HCA ingestion increased fat oxidation during moderate-intensity exercise. | mdpi.com |
| Biochemical Hypothesis | - | HCA may increase fat oxidation by inhibiting malonyl-CoA formation, thus activating CPT-I. | |
| Human Crossover Study | Adult Males | Did not find that HCA altered the short-term rate of fat oxidation in a fasting state or during moderate exercise on a typical Western diet. |
Effects on Carbohydrate Metabolism
Beyond its impact on lipid metabolism, hydroxycitric acid also modulates several key pathways involved in carbohydrate processing and storage.
Promotion of Glycogenesis
Glycogenesis is the process of forming glycogen (B147801) from glucose for storage in the liver and muscles. HCA has been found to promote this pathway. sciencedaily.comnih.gov The inhibition of ATP-citrate lyase by HCA leads to an accumulation of its substrate, citrate, in the cytosol. Elevated cytosolic citrate acts as an allosteric inhibitor of phosphofructokinase-1, a key rate-limiting enzyme in glycolysis (the breakdown of glucose). nih.gov This inhibition of glycolysis redirects glucose-6-phosphate, an early intermediate in glucose metabolism, away from energy production and towards glycogen synthesis. nih.gov
Studies in various models have confirmed this effect. Research in mice demonstrated that HCA administration promoted glycogen accumulation in skeletal muscle. mdpi.com Similarly, experiments on primary chicken hepatocytes showed that cells treated with (-)-HCA had significantly higher glycogen content, an effect attributed to an increase in the activity of glycogen synthase and an inhibition of glycogen phosphorylase, the enzyme responsible for glycogen breakdown. Furthermore, a study in healthy male volunteers found that oral HCA supplementation enhanced the rate of glycogen synthesis in skeletal muscle following exercise. nih.govmdpi.com
Mechanisms of Gluconeogenesis Enhancement
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. Evidence suggests HCA may enhance this process through at least two distinct mechanisms.
First, the promotion of hepatic lipid oxidation, as detailed previously, provides the necessary energy (in the form of ATP) and reducing equivalents (NADH) that are essential to drive the energetically demanding process of gluconeogenesis. nih.gov Hepatic lipid oxidation is known to drive gluconeogenesis through the positive allosteric modulation of key enzymes like pyruvate carboxylase. nih.gov
Second, the accumulation of citrate resulting from ATP-citrate lyase inhibition can promote gluconeogenesis. As citrate inhibits the glycolytic enzyme phosphofructokinase-1, it helps to shift the metabolic flux away from glucose breakdown and towards glucose synthesis. nih.gov Some research indicates that HCA administration can significantly increase the rate of gluconeogenesis. However, it is worth noting that a study in chicken hepatocytes did not observe significant changes in the protein content of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in the gluconeogenic pathway, suggesting the regulatory effects may be complex or model-dependent.
Inhibition of Alpha-Amylase and Alpha-Glucosidase by Specific Stereoisomers
Hydroxycitric acid exists in different stereoisomeric forms, which are molecules with the same chemical formula but different three-dimensional arrangements of atoms. Research has revealed that these different forms have distinct biological activities. The two primary stereoisomers are (2S,3S)-HCA, predominantly found in Garcinia cambogia, and (2S,3R)-HCA, found in plants like Hibiscus subdariffa. nih.gov
While the (2S,3S)-HCA isomer is responsible for inhibiting ATP-citrate lyase, the (2S,3R)-HCA isomer has been identified as an inhibitor of key carbohydrate-digesting enzymes: pancreatic alpha-amylase and intestinal alpha-glucosidase. nih.gov These enzymes are crucial for breaking down complex carbohydrates (starches) into simple, absorbable sugars like glucose. By inhibiting these enzymes, (2S,3R)-HCA can slow the digestion and absorption of carbohydrates, leading to a more gradual rise in post-meal blood glucose levels. sciencedaily.comnih.gov This mechanism is a recognized therapeutic strategy for managing postprandial hyperglycemia.
In vitro studies on extracts from the Garcinia family, which contain HCA, have demonstrated inhibitory effects on these enzymes. For instance, one study reported that a Garcinia Cambogia fruit extract inhibited alpha-amylase with an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of 130.91 μg/ml. mdpi.com
Interplay with Cellular Bioenergetics and Metabolic Reprogramming
Calcium hydroxycitrate, through its active component hydroxycitric acid (HCA), exerts significant influence over cellular energy pathways and can induce metabolic reprogramming. The primary mechanism of action for HCA is the competitive inhibition of the enzyme ATP citrate lyase (ACL). wikipedia.orgnih.govresearchgate.net This enzyme is crucial for the conversion of citrate into acetyl-CoA and oxaloacetate in the cytoplasm. nih.govresearchgate.net By limiting the availability of cytosolic acetyl-CoA, a fundamental building block for fatty acid and cholesterol synthesis, HCA initiates a cascade of metabolic shifts that affect the Tricarboxylic Acid (TCA) cycle, mitochondrial function, and the metabolic phenotype of cells, particularly in the context of cancer. nih.govrsc.org
Modulation of Tricarboxylic Acid (TCA) Cycle Metabolites
Hydroxycitric acid's inhibition of ATP citrate lyase directly impacts the availability of key metabolites linked to the Tricarboxylic Acid (TCA) cycle. By blocking the cleavage of citrate in the cytoplasm, HCA leads to an accumulation of citrate. nih.gov This alteration affects the balance of TCA cycle intermediates, which are essential for cellular respiration and biosynthesis.
Research has shown that this modulation can promote the citric acid cycle, leading to a reduction in cytosolic acetyl-CoA content. cambridge.orgnih.gov In a study on broiler chickens, metabolomics analysis revealed that HCA administration was associated with metabolic pathways including the citric acid cycle. cambridge.orgnih.gov The inhibition of ATP citrate lyase limits the export of citrate from the mitochondria for lipid synthesis, potentially redirecting metabolic flux within the TCA cycle itself. rsc.org This shift can influence the availability of other intermediates like alpha-ketoglutarate (B1197944) (α-KG), which was found to be induced by HCA treatment in mesenchymal stem cells, subsequently promoting collagen prolyl-4-hydroxylase activity. nih.gov The TCA cycle is a central hub for the interconversion of glucose, lipids, and some amino acids, and its intermediates are known to regulate tumor metabolism and signal transduction. researchgate.net
| Metabolite | Effect of HCA Administration | Biochemical Consequence | Reference |
|---|---|---|---|
| Citrate | Accumulation/Induction | Inhibition of ATP Citrate Lyase prevents its cleavage in the cytoplasm. | nih.gov |
| Acetyl-CoA (Cytosolic) | Reduction | Limits availability for fatty acid and cholesterol synthesis. | nih.govcambridge.orgnih.gov |
| Alpha-ketoglutarate (α-KG) | Induction | Promotes activity of enzymes like collagen prolyl-4-hydroxylase. | nih.gov |
| Oxaloacetate | Reduced Cytosolic Production | A direct product of the ATP Citrate Lyase reaction. | wikipedia.orgnih.gov |
Impact on Mitochondrial Activity and Respiration
Hydroxycitric acid has been shown to positively impact mitochondrial health and function. jarrow.comjarahzadeh.com Studies indicate that HCA can protect mitochondria, the primary sites of cellular respiration, from damage and dysfunction. jarrow.comjarahzadeh.com Research in adipocytes demonstrated that HCA improves antioxidant status and mitochondrial function, protecting the cells from endoplasmic reticulum (ER) stress, which can lead to increased reactive oxygen species (ROS) production and inflammation. jarrow.comjarahzadeh.com
The effect of HCA on mitochondrial respiration has been quantified using metabolic analyzers. In a study involving mesenchymal stem cells, HCA was found to enhance mitochondrial function. nih.gov When administered alone, HCA significantly increased maximal respiration, and in combination with other agents, it elevated ATP-linked respiration. nih.gov This suggests that HCA possesses an intrinsic activity to boost mitochondrial function. nih.gov Further analysis confirmed that HCA induces mitochondrial activity and can synergistically enhance the effects of other compounds. nih.gov
| Parameter | Effect Observed with HCA Treatment | Reference |
|---|---|---|
| Basal Respiration | Enhanced in combination with other agents. | nih.gov |
| ATP-Linked Respiration | Notably elevated in combination with other agents. | nih.gov |
| Maximal Respiration | Significantly increased. | nih.gov |
| Mitochondrial Membrane Potential | Induced/Enhanced. | nih.gov |
Data derived from studies on mesenchymal stem cells and hepatocytes. nih.govresearchgate.net
Targeting the Warburg Effect in Cell Metabolism
A defining characteristic of many cancer cells is the Warburg effect, a metabolic shift towards aerobic glycolysis, where glucose is converted to lactate (B86563) even in the presence of oxygen. researchgate.netiiarjournals.org This metabolic reprogramming is thought to provide cancer cells with the necessary building blocks for rapid proliferation. iiarjournals.org Hydroxycitric acid, often in combination with alpha-lipoic acid, has been investigated as a therapeutic agent to counteract this effect. iiarjournals.orgnih.govpolymtl.ca
The rationale for this approach is that HCA targets ATP citrate lyase (ACL), while alpha-lipoic acid targets pyruvate dehydrogenase (PDH) kinase (PDK). iiarjournals.org By inhibiting ACL, HCA limits the conversion of cytoplasmic citrate into acetyl-CoA, which is essential for lipid synthesis needed by proliferating cells. iiarjournals.org The combined action of these compounds aims to force a metabolic reprogramming of cancer cells, shifting them away from glycolysis and towards oxidative phosphorylation. iiarjournals.org This metabolic modulation is intended to limit the availability of compounds required for proliferation. iiarjournals.org This strategy has shown efficacy in reducing tumor growth in various mouse cancer models. researchgate.netnih.gov
Regulation of Hypoxia-Inducible Factor (HIF) Expression
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a key transcription factor that allows cells to adapt to low oxygen (hypoxic) conditions, which are common within solid tumors. plos.org HIF-1α activates genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression. plos.org Recent research has identified HCA as an inhibitor of HIF-1α expression. researchgate.netnih.gov
In both in vivo and in vitro studies, HCA administration significantly inhibited the upregulation of HIF-1α. researchgate.netnih.gov For example, in a murine model of lung ischemia-reperfusion injury, a condition involving hypoxia, HCA pre-treatment reduced the increased expression of HIF-1α. mdpi.com In vitro experiments using different cell lines under hypoxic conditions confirmed that HCA significantly suppressed the increased protein expression of HIF-1α. researchgate.net This regulatory action on HIF-1α suggests a mechanism by which HCA can counteract cellular responses to hypoxia, a critical factor in cancer pathology. nih.gov
| Cell Line | Condition | Result | Reference |
|---|---|---|---|
| ARPE19 | Hypoxia | Significant suppression of increased HIF-1α protein expression. | researchgate.net |
| 661W | Hypoxia | Significant suppression of increased HIF-1α protein expression. | researchgate.net |
| HUVECs | Hypoxia/Reoxygenation | Inhibited upregulation of HIF-1α. | nih.gov |
Interaction with Cellular Signaling Pathways
Beyond its direct enzymatic inhibition, hydroxycitric acid interacts with and modulates key cellular signaling pathways that govern metabolic processes. These interactions extend its influence from simple substrate availability to the transcriptional regulation of genes involved in energy homeostasis. One of the significant pathways affected by HCA is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling cascade.
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play critical roles in regulating lipid and glucose metabolism. plos.org The PPARα isoform is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, and its activation leads to increased β-oxidation. plos.org
Research has demonstrated that HCA can act as a ligand for PPARs, including PPARα. phcogres.comresearchgate.net In silico docking studies predicted favorable binding conformations of HCA with the ligand-binding domains of both PPARα and PPARγ. phcogres.com The docking scores indicated a strong interaction potential, which in some cases was better than that of known specific agonists like fenofibrate (B1672516) for PPARα. phcogres.com This binding is predicted to activate the receptor, thereby influencing the expression of its target genes. Studies in 3T3-L1 adipocyte cells have shown that HCA treatment can increase the expression of PPARγ and its target genes involved in lipid metabolism and adipogenesis. phcogres.comresearchgate.net This suggests that HCA's metabolic effects are mediated, at least in part, through the direct activation of PPAR signaling pathways, which control fatty acid oxidation and adipocyte differentiation. phcogres.com
| Ligand | Receptor | Docking Score | Reference |
|---|---|---|---|
| Hydroxycitric Acid (HCA) | PPARα | -4.99 | phcogres.com |
| Fenofibrate (PPARα Agonist) | PPARα | Less significant score compared to HCA | phcogres.com |
| Hydroxycitric Acid (HCA) | PPARγ | -5.14 | phcogres.com |
Docking scores represent the predicted binding affinity; more negative values indicate stronger predicted binding. phcogres.com
Role in Nrf2/Keap1 Antioxidant Defense Pathway Activation
Hydroxycitric acid has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway, a critical mechanism for cellular protection against oxidative stress. Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation. In the presence of oxidative stress or activators like HCA, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-dependent genes.
Research investigating the effect of HCA on hyperoxaluria-induced nephrolithiasis has provided significant insights into this mechanism. In both in vivo rat models and in vitro renal tubular epithelial cell models, HCA treatment was shown to mitigate oxidative stress and cellular injury by activating the Nrf2/Keap1 pathway. researchgate.netmdpi.com This activation led to a measurable increase in the activity of downstream antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and a corresponding decrease in malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com The crucial role of Nrf2 in this protective effect was confirmed in studies where the knockdown of Nrf2 significantly nullified the beneficial effects of HCA, demonstrating that the compound's antioxidant activity is mechanistically dependent on this pathway. researchgate.netmdpi.com
| Research Model | Key Findings | Measured Outcomes | Reference |
|---|---|---|---|
| Glyoxylate-induced nephrolithiasis rat model (in vivo) | HCA administration reduced crystal deposition and kidney injury. | Increased SOD and CAT activity; Decreased MDA content. | mdpi.com |
| Oxalate-treated renal tubular epithelial cells (in vitro) | HCA treatment inhibited apoptosis and oxidative stress. | Upregulation of Nrf2 and its downstream antioxidant enzymes. | researchgate.netmdpi.com |
| Nrf2 knockdown cellular models | The protective effects of HCA against oxidative stress were abrogated. | Demonstrated the Nrf2-dependency of HCA's antioxidant action. | researchgate.netmdpi.com |
Induction of Autophagy in Cellular Models
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins, playing a key role in maintaining cellular homeostasis. The process is primarily regulated by the interplay between AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR). Generally, activation of AMPK and inhibition of mTOR are potent triggers for the induction of autophagy. nih.govmdpi.com
Given that hydroxycitric acid has been shown to activate AMPK in certain cell types, it was hypothesized that it may also induce autophagy. nih.govresearchgate.net However, research into this specific mechanism has revealed a more complex, context-dependent cellular response. A study on the chronic myelogenous leukemia cell line K562 found that while HCA treatment did activate AMPK, it also resulted in a paradoxical co-activation of the mTOR pathway. nih.govmdpi.com
This concurrent activation of two normally antagonistic pathways led to an unfolded protein response and cell cycle arrest. nih.gov Critically, subsequent analysis of autophagic markers showed that HCA treatment did not lead to an increase in the autophagic marker protein LC3-II. mdpi.com This finding indicates that, despite activating the upstream kinase AMPK, HCA did not induce a complete autophagic response in this particular cellular model. These results underscore the complexity of cellular signaling networks and suggest that the effect of HCA on autophagy may be highly dependent on the specific cell type and its metabolic state.
| Research Model | Pathway Modulation by HCA | Effect on Autophagy | Conclusion | Reference |
|---|---|---|---|---|
| Chronic Myelogenous Leukemia (K562) cells | Concurrent activation of AMPK and mTOR pathways. | No increase in the autophagic marker protein LC3-II was observed. | HCA did not induce autophagy in this specific cellular context, revealing a disconnection between AMPK activation and autophagy induction. | nih.govmdpi.com |
Role in Biomineralization and Crystal Growth Inhibition
Inhibition of Calcium Oxalate (B1200264) Crystallization
Calcium hydroxycitrate has been identified as a potent inhibitor of calcium oxalate (CaOx) crystallization, which is the primary component of the most common type of kidney stones. sciencedaily.comnih.gov Its efficacy has been demonstrated in various in vitro and in vivo models, where it has been shown to be superior to citrate (B86180) in inhibiting the accumulation of CaOx crystals. nih.govresearchgate.netproquest.com Studies have shown that hydroxycitrate (HCA) exerts a strong inhibitory effect on the formation of CaOx crystals. researchgate.netsciepub.com
The inhibitory mechanism of HCA is multifaceted, involving both the prevention of new crystal formation and the reduction of the growth of existing crystals. sciepub.com This dual action makes it a subject of significant scientific interest for its potential in managing conditions associated with calcium oxalate stone formation. nih.govsciepub.com
Hydroxycitrate is an effective inhibitor of the nucleation of calcium oxalate monohydrate crystals. nih.govresearchgate.net The mechanism of inhibition deviates from the classical model, which primarily involves inhibitors adsorbing to crystal surfaces to block active growth sites. nih.govresearchgate.net Instead, HCA appears to operate through a more complex process. sciepub.com
Research, including in vitro assays using human urine, has confirmed that HCA is as effective as citrate in inhibiting the nucleation phase of calcium oxalate monohydrate crystallization. nih.gov The process involves the adsorption of HCA onto the crystal surfaces, which not only prevents further deposition of calcium and oxalate ions but can also lead to the dissolution of the crystal structure. sciepub.comresearchgate.net This interaction is thought to induce a localized strain within the crystal lattice. nih.govauajournals.org To alleviate this strain, the crystal releases calcium and oxalate ions back into the solution, effectively inhibiting the nucleation process. nih.govsciepub.com
Comparative studies have indicated that HCA is a more potent inhibitor of CaOx crystal formation than potassium citrate (PC). sciepub.com In experimental models using Drosophila melanogaster, HCA demonstrated a superior preventive effect on CaOx crystal formation compared to PC. sciepub.com
| Inhibitor | Crystal Formation Rate (%) |
|---|---|
| Potassium Citrate (PC) | 9.38 ± 4.42 |
| Hydroxycitrate (HCA) | 4.51 ± 3.85 |
A remarkable characteristic of hydroxycitrate is its ability to promote the dissolution of calcium oxalate crystals, even in solutions that are supersaturated. sciencedaily.comnih.govresearchgate.net This phenomenon represents a significant departure from the classical understanding of crystal growth inhibition. nih.gov
The proposed mechanism involves a strong interaction between HCA and the crystal surface. sciencedaily.com According to studies combining in situ atomic force microscopy and density functional theory (DFT), HCA adsorbs onto the CaOx crystal surface, forming a strong bond. sciencedaily.comnih.gov This binding induces a localized strain in the crystal lattice. nih.govsciepub.comauajournals.org To relieve this energetic strain, the crystal releases calcium and oxalate ions from its surface, leading to a dissolution of the crystal. sciencedaily.comnih.govsciepub.com This effect has been observed even when the concentration of HCA is three orders of magnitude lower than that of the solute in a supersaturated solution. nih.govresearchgate.netresearchgate.net This unique property suggests HCA not only prevents crystal growth but can actively reduce the size of existing crystals. sciepub.commja.com.au
Chelation of Divalent Cations and its Thermodynamic Implications
The interaction of hydroxycitrate with divalent cations, particularly calcium (Ca²⁺), is a key aspect of its role in inhibiting crystallization. Chelation, the formation of a stable, soluble complex between a ligand (HCA) and a metal ion (Ca²⁺), has significant thermodynamic implications for biomineralization processes.
By chelating calcium ions, HCA effectively reduces the concentration of free calcium available to participate in the formation of insoluble salts like calcium oxalate and calcium phosphate (B84403). sciepub.commdpi.com This reduction in free ion concentration directly impacts the thermodynamics of the solution, lowering its supersaturation state and, consequently, the driving force for crystallization. mdpi.com The formation of these complexes is an entropy-driven process. nih.gov
In vitro studies have demonstrated that hydroxycitrate possesses a capacity to complex with calcium that is equivalent to that of citrate. nih.govresearchgate.net However, further investigations suggest that the effects of HCA may be stronger. Computational studies using density functional theory revealed that HCA forms a stronger bond with calcium oxalate crystal surfaces compared to citrate. sciencedaily.com Additionally, studies on calcium complexation have indicated that hydroxycitrate has the most potent effect, followed by citrate. mdpi.com
When comparing citrate and isocitrate, research has shown that calcium ion binding to citrate is stronger than its binding to the natural form of isocitrate. researchgate.net The enthalpy of complex formation is more negative for citrate than for isocitrate, indicating a difference in the binding pattern of calcium to these two isomers. researchgate.net Given that HCA's binding is considered at least as strong, if not stronger than citrate's, it can be inferred that HCA has a higher calcium binding affinity than isocitrate as well.
| Compound | Relative Binding Strength/Effect |
|---|---|
| Hydroxycitrate (HCA) | Strongest |
| Citrate | Intermediate |
| Isocitrate | Lower than Citrate |
By chelating calcium ions, hydroxycitrate directly reduces the supersaturation of calcium oxalate in a solution. mdpi.com Supersaturation is the primary thermodynamic driving force for both the nucleation and growth of crystals. By lowering the concentration of available calcium ions, HCA decreases the ion activity product of calcium and oxalate, thereby reducing the supersaturation level and making crystallization less favorable. mdpi.com
This effect is also relevant for calcium phosphate salts. Therapies involving citrate can increase urinary pH, which may inadvertently reduce its effectiveness for patients with calcium phosphate stones, as these are more stable at alkaline pH. nih.gov In contrast, hydroxycitrate is generally not metabolized and therefore does not alter urinary pH. nih.govmdpi.com This characteristic suggests that HCA could be an effective inhibitor of both calcium oxalate and calcium phosphate salt formation without the complication of pH modification. nih.gov
Comparative Efficacy Studies with Citrate and Other Crystal Inhibitors
This compound (HCA) has been identified as a more potent inhibitor of calcium oxalate crystal growth compared to the conventionally used potassium citrate. labmedica.commedindia.net Research employing techniques such as bulk crystallization, in situ atomic force microscopy (AFM), and density functional theory has demonstrated that HCA can not only inhibit the growth of calcium oxalate monohydrate (COM) crystals but also dissolve them. labmedica.comnih.gov This dual action distinguishes it from citrate (CA), which primarily functions by chelating calcium ions in urine and impeding crystal growth. sciepub.comresearchgate.net
A key finding is that HCA operates through a mechanism that differs from classical crystal growth inhibition theories. nih.govresearchgate.net Instead of merely slowing the rate of crystal growth, HCA adsorption on crystal surfaces induces localized strain in the crystal lattice. nih.gov This strain is alleviated by the release of calcium and oxalate ions, leading to crystal dissolution even in supersaturated solutions. nih.gov Studies have shown that at low concentrations, HCA can be twice as effective as citrate at inhibiting the growth of calcium oxalate monohydrate. urologytimes.com
In vivo and in vitro models have further substantiated these findings. A study using a Drosophila model for calcium oxalate stone formation found that HCA exhibited a better preventive and treatment effect than potassium citrate (PC). sciepub.com In vitro assays using human urine have also confirmed that HCA is as effective an inhibitor of COM nucleation as citrate. labmedica.comnih.gov Furthermore, studies in rat models of nephrolithiasis demonstrated that HCA was superior to CA in inhibiting the accumulation of calcium oxalate crystals in the kidneys. researchgate.netnih.gov
Table 1: Comparative Efficacy of Hydroxycitrate (HCA) vs. Potassium Citrate (PC) in a Drosophila Model
| Effect Studied | Potassium Citrate (PC) Group (Crystal Formation Rate %) | Hydroxycitrate (HCA) Group (Crystal Formation Rate %) | Outcome |
|---|---|---|---|
| Preventive Effect | 9.38 ± 4.42% | 4.51 ± 3.85% | HCA showed a better preventive effect. sciepub.com |
| Treatment Effect (Dissolution) | 56.90 ± 20.43% | 39.09 ± 15.36% | HCA demonstrated a better treatment effect (lower percentage indicates more dissolution). sciepub.com |
Metabolic Pathway Modulation in Renal Stone Formation Contexts
Recent metabolomics research has revealed that the protective effects of HCA against calcium oxalate crystal-induced kidney injury extend to the modulation of several key metabolic pathways. nih.govresearchgate.net In a rat model of glyoxylate-induced renal stones, HCA administration was found to reverse metabolic abnormalities caused by crystal deposition. nih.gov Analysis of urine biomarkers identified significant alterations in pathways primarily associated with amino acid and organic acid metabolism. researchgate.netnih.gov These findings suggest that HCA's therapeutic potential is linked to its ability to restore metabolic balance in the context of nephrolithiasis. nih.govresearchgate.net
Impact on Glycine (B1666218), Serine, and Threonine Metabolism
The formation of kidney stones is intricately linked to imbalances in amino acid metabolism. researchgate.net In studies on rats with induced calcium oxalate nephropathy, significant changes were observed in the metabolism of glycine and serine. researchgate.net HCA treatment was shown to counteract these disruptions. nih.govresearchgate.net Glycine, in particular, has been noted for its role in regulating the urinary excretion of oxalate and citrate, thereby inhibiting the deposition of calcium oxalate crystals. researchgate.net HCA administration helps restore the balance in this metabolic pathway, which is crucial for preventing crystal-induced renal injury. nih.govnih.gov
Influence on Phenylalanine Metabolism
HCA administration has been shown to affect phenylalanine metabolism, a pathway linked to the production of inhibitors of calcium oxalate urolithiasis. nih.gov Specifically, HCA treatment influences the urinary levels of compounds such as hippuric acid and benzoic acid. nih.gov Hippuric acid is believed to inhibit stone formation by forming a complex with calcium ions, which reduces the availability of free calcium to bind with oxalate. nih.gov By modulating this pathway, HCA helps to restore the concentrations of these protective metabolites. nih.govresearchgate.net
Modulation of Taurine (B1682933) and Hypotaurine (B1206854) Metabolism
The metabolic pathway of taurine and hypotaurine is another area significantly impacted by HCA in the context of renal stone formation. researchgate.netnih.gov Metabolomic analysis of urine from rats with induced kidney stones revealed that HCA treatment could reverse the pathological changes in this pathway. nih.gov This modulation is considered a key part of HCA's protective mechanism against the renal damage caused by calcium oxalate crystals. nih.govresearchgate.net
Effects on Tryptophan Metabolism
Tryptophan metabolism is also significantly modulated by HCA treatment. nih.govresearchgate.net In animal models, HCA administration increased the levels of 3-indole propionic acid (3-IPA), a metabolite of tryptophan produced by the gut microbiome. researchgate.net 3-IPA is recognized for its protective role against inflammation and redox imbalance and has been suggested as a potential biomarker against the onset of kidney disease. researchgate.net The ability of HCA to positively influence this pathway highlights a broader mechanism of action beyond simple crystal inhibition. nih.govnih.gov
Table 2: Summary of Metabolic Pathways Modulated by Hydroxycitrate (HCA)
| Metabolic Pathway | Key Associated Biomarkers/Metabolites | Observed Effect of HCA Administration |
|---|---|---|
| Glycine, Serine, and Threonine Metabolism | Glycine, Serine | Reverses disturbances in amino acid levels. nih.govresearchgate.net |
| Phenylalanine Metabolism | Hippuric acid, Benzoic acid | Restores urinary levels of these CaOx inhibitors. nih.gov |
| Taurine and Hypotaurine Metabolism | Taurine, Hypotaurine | Modulates and reverses pathological changes in the pathway. nih.govnih.gov |
| Tryptophan Metabolism | 3-indole propionic acid (3-IPA) | Increases levels of the protective metabolite 3-IPA. researchgate.net |
Future Directions and Emerging Research Avenues for Calcium Hydroxycitrate
Elucidation of Detailed Molecular Mechanisms in Cellular and Organismal Systems
Future research is increasingly focused on moving beyond the foundational understanding of hydroxycitrate's effects to a more detailed molecular picture within complex biological systems. The primary active component, (-)-hydroxycitric acid (HCA), is known to competitively inhibit ATP-citrate lyase, an essential enzyme that links carbohydrate metabolism to the synthesis of fatty acids. wikipedia.orgnih.govnih.gov This inhibition curtails the availability of acetyl-CoA, a fundamental building block for lipogenesis. nih.govresearchgate.netnih.gov However, the downstream consequences of this single enzymatic inhibition are widespread and not yet fully mapped.
Current research indicates that HCA's influence extends to modulating a number of obesity-regulatory genes. nih.gov Future studies aim to use advanced transcriptomic and proteomic approaches to identify the specific genes and proteins whose expression is altered following calcium hydroxycitrate administration. This will provide a more comprehensive understanding of its impact on metabolic networks. For instance, perturbation analysis in computational models has shown that HCA treatment can lead to a net reduction in the synthesis of fatty acids, triglycerides, and cholesterol. rsc.org
Furthermore, research is delving into HCA's potential to influence signaling pathways. Some studies suggest it may increase the availability of serotonin (B10506) in the brain, which could contribute to appetite suppression. nih.govnih.gov Elucidating the precise molecular interactions within neuronal cells that lead to this effect is a key area for future investigation. Another emerging area is its role in preventing the formation and growth of calcium oxalate (B1200264) crystals, the main component of kidney stones. nih.govclinicaltrials.govwithpower.com Research has shown that hydroxycitrate can bind to these crystals and even induce their dissolution, a mechanism that involves imparting localized strain to the crystal lattice. nih.govnih.gov Detailed molecular studies are needed to fully understand the surface chemistry and energetic interactions driving this process.
| Research Area | Investigated Mechanism | Potential Outcome |
| Metabolomics | Tracing the flux of carbon atoms from carbohydrates to lipids. | Quantifying the precise reduction in de novo lipogenesis. |
| Genomics/Proteomics | Identifying changes in gene and protein expression in response to HCA. | Uncovering novel regulatory pathways affected by HCA. nih.gov |
| Neurobiology | Investigating the impact on neurotransmitter synthesis and signaling. | Clarifying the molecular basis for appetite suppression. |
| Biomineralization | Analyzing the interaction between HCA and calcium oxalate crystal surfaces. | Optimizing strategies for kidney stone prevention and treatment. nih.govnih.gov |
Advanced Structural-Functional Correlative Studies of Hydroxycitrate-Enzyme Complexes
A deep understanding of how a molecule functions necessitates a detailed picture of its three-dimensional structure when interacting with its biological targets. For hydroxycitrate, the primary target of interest has been ATP-citrate lyase (ACLY). Advanced techniques like X-ray crystallography are crucial in providing atomic-level insights into this interaction.
A significant breakthrough was the crystallization of the human ATP-citrate lyase enzyme in a complex with (2S,3S)-2-hydroxycitrate. nih.gov This structural study revealed that hydroxycitrate binds in the same orientation as the enzyme's natural substrate, citrate (B86180). However, its presence induces a different orientation in the citrate-binding domain relative to the rest of the enzyme, essentially trapping the active site in an open, inactive conformation. nih.gov The study also provided the first glimpse of a critical loop containing a histidine residue (His760) that is part of the catalytic mechanism. It was observed that while this histidine could become phosphorylated, the phosphoryl group was not transferred to the bound hydroxycitrate, further confirming its inhibitory action by preventing a key step in the catalytic cycle. nih.gov
Future research in this area will likely involve:
Cryo-Electron Microscopy (Cryo-EM): This technique can provide high-resolution structures of the full enzyme complex in various conformational states, offering a more dynamic picture of the inhibition process.
Computational Modeling and Simulation: Molecular dynamics simulations can complement static crystal structures by modeling the dynamic behavior of the hydroxycitrate-enzyme complex over time. This can help predict binding affinities and the effects of structural modifications to the inhibitor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of the enzyme in solution upon inhibitor binding, revealing changes in protein flexibility and conformation that are not visible in static crystal structures. nih.gov
These advanced structural studies are not limited to ACLY. As new biological targets for hydroxycitrate are identified, similar structural and functional analyses will be essential to characterize the molecular basis of these new interactions.
| Technique | Information Gained | Implication for Research |
| X-Ray Crystallography | Provides a static, high-resolution 3D structure of the HCA-enzyme complex. nih.gov | Reveals precise binding orientation and conformational changes upon inhibition. |
| Cryo-Electron Microscopy | Visualizes large protein complexes in near-native states. | Can capture different functional states of the full enzyme during inhibition. |
| Molecular Dynamics | Simulates the movement and interaction of atoms over time. | Elucidates the dynamics and energetics of the binding process. |
| NMR Spectroscopy | Probes the structure and dynamics of molecules in solution. nih.gov | Characterizes changes in enzyme flexibility and identifies key interaction sites. |
Exploration of Novel Biological Targets and Metabolic Nodes
While the inhibition of ATP-citrate lyase is the most well-documented action of hydroxycitrate, emerging research suggests its biological activities may be more diverse. Scientists are actively exploring other potential molecular targets and metabolic pathways that could be modulated by this compound, opening up new therapeutic possibilities.
One of the most promising new areas is in the management of urolithiasis (kidney stones). In vitro studies have demonstrated that hydroxycitrate is a potent inhibitor of calcium oxalate monohydrate crystallization. nih.gov It has even been shown to dissolve existing calcium oxalate crystals, a property not commonly seen with the standard therapy, citrate. nih.gov This suggests a direct interaction with the crystal formation process, independent of its effects on cellular metabolism. Clinical trials are underway to evaluate the efficacy of hydroxycitrate in preventing kidney stone recurrence in patients. clinicaltrials.govwithpower.com
Beyond this, other potential targets are being investigated:
Cancer Metabolism: Some research suggests that inhibitors of fatty acid synthesis, like hydroxycitrate, could be valuable in oncology. Cancer cells often exhibit altered metabolism with increased reliance on de novo lipogenesis. Preliminary studies have explored the use of hydroxycitrate in combination with chemotherapy, showing potential for improved effectiveness against tumor development. researchgate.net A study also noted that this compound inhibited invasion in HepG2 liver cancer cells. researchgate.net
Glycolysis and Gluconeogenesis: There is evidence to suggest that HCA may inhibit phosphofructokinase, a key regulatory enzyme in glycolysis. nih.gov By slowing this pathway, it could divert metabolic flux towards glycogen (B147801) synthesis in the liver, which has implications for energy storage and blood sugar regulation. nih.govresearchgate.net
Bone Metabolism: Preliminary research has explored the potential for hydroxycitrate supplementation to reduce the loss of bone mineral content, suggesting a novel application in conditions like osteoporosis. google.com The mechanism is thought to be related to moderating stress-induced bone loss potentially involving glucocorticoid-related pathways. google.com
The exploration of these novel targets is a critical step in expanding the therapeutic potential of this compound beyond its current applications.
Development of Enhanced Delivery Systems for Targeted Biochemical Effects
A significant challenge in harnessing the full potential of this compound is its bioavailability. Studies have indicated that the bioavailability of hydroxycitrate can be low, which may limit its efficacy. researchgate.netnih.gov Typically, HCA is administered as a calcium salt, which is poorly soluble. nih.gov The development of advanced delivery systems is therefore a crucial research avenue to improve its absorption, target it to specific tissues, and enhance its biochemical effects.
The solubility and bioavailability can be improved by creating different salt forms, such as a novel calcium-potassium salt of HCA which is completely water-soluble. nih.gov However, more sophisticated delivery technologies are being explored to overcome these limitations. The goal of these systems is to protect the compound from degradation, increase its circulation time, and deliver it specifically to target organs or cells, thereby increasing efficacy and reducing potential off-target effects. tsu.rustanford.edu
Emerging strategies for enhanced delivery include:
Nanoparticle-Based Systems: Encapsulating this compound within nanoparticles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) could protect it from the harsh environment of the digestive system and allow for controlled release. nih.gov Surface modifications with targeting ligands could further direct these nanoparticles to specific tissues, such as the liver or tumors.
Liposomal Formulations: Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic compounds. rsc.org A liposomal formulation of hydroxycitrate could improve its absorption and alter its pharmacokinetic profile.
Hydrogel Systems: For localized applications, such as targeting the gastrointestinal tract, hydrogels could be used for the sustained release of this compound. meskajoinway.com
Exosome-Mediated Delivery: Research has noted that hydroxycitrate-loaded exosomes showed enhanced therapeutic efficacy against lung adenocarcinoma in one study, highlighting the potential for cell-derived nanovesicles as a sophisticated delivery platform. researchgate.net
These advanced delivery systems represent a key future direction, aiming to translate the biochemical potential of this compound into more potent and targeted therapeutic interventions. tsu.ru
Q & A
Q. What standardized analytical methods are recommended to assess the purity of calcium hydroxycitrate in experimental formulations?
this compound purity can be evaluated using high-performance liquid chromatography with diode-array detection (HPLC-DAD) or evaporative light-scattering detection (HPLC-ELSD), as specified in USP guidelines . These methods ensure quantification of hydroxycitric acid (HCA) content (≥50%) and residual plant material (<10%) in hydroxycitrate complexes derived from Garcinia species . Researchers should validate assays against USP Reference Standard 1086866 for consistency .
Q. How can structural characterization of this compound be performed to confirm its stereochemical configuration?
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are critical for determining the stereochemical configuration of this compound, particularly distinguishing (−)-hydroxycitrate from other isomers. Computational modeling (e.g., density functional theory) can supplement experimental data to validate molecular interactions, such as calcium ion coordination .
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?
The RT-112/84 human bladder cancer cell line has been used to assess cytotoxic effects, providing insights into this compound’s potential therapeutic applications . For metabolic studies, adipocyte cell cultures treated with HCA can evaluate lipid synthesis inhibition via citrate lyase activity assays .
Advanced Research Questions
Q. How should clinical trials be designed to evaluate this compound’s efficacy in kidney stone prevention while addressing confounding variables?
Trials should employ a double-blind, placebo-controlled design with stratification by baseline urinary calcium oxalate supersaturation levels. Combine 24-hour urine metabolite profiling with periodic imaging (e.g., CT scans) to monitor crystal dissolution . Computational studies predicting HCA’s binding affinity to calcium oxalate crystals should inform dosing regimens .
Q. What methodologies resolve contradictions in this compound’s reported efficacy for weight management?
Meta-analyses of human trials must account for variability in HCA content (50–60% in Garcinia extracts) and co-administered ingredients (e.g., chromium) that may confound results . Mechanistic studies should differentiate HCA’s citrate lyase inhibition from calcium’s fat-binding effects in the gut . Use isotopic tracing in animal models to quantify de novo lipogenesis suppression versus dietary fat excretion .
Q. How can computational modeling enhance understanding of this compound’s pharmacokinetics?
Molecular dynamics simulations can predict HCA’s solubility and intestinal absorption under varying pH conditions. Pharmacokinetic models should integrate parameters like calcium’s chelation of HCA, which may reduce bioavailability unless formulated with absorption enhancers (e.g., ascorbyl palmitate) .
Q. What safety considerations are critical when designing studies involving vulnerable populations (e.g., pregnant women)?
Regulatory guidelines prohibit administering this compound to pregnant/lactating women or children due to hepatotoxicity risks . Preclinical studies must include liver function markers (ALT, AST) and histopathology in animal models. For human trials, exclude participants with pre-existing liver conditions and monitor serum liver enzymes biweekly .
Methodological Guidance for Data Analysis
Q. How should researchers address variability in plant-derived this compound batches?
Implement phytochemical profiling (LC-MS/MS) to quantify HCA and co-extracted compounds (e.g., guttiferins) that may modulate activity . Batch-to-batch consistency is critical; refer to TGA compositional guidelines for permissible thresholds of non-HCA components .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
Use nonlinear regression models (e.g., sigmoidal Emax) to quantify HCA’s inhibitory effects on calcium oxalate crystal growth. Account for intersubject variability in clinical data via mixed-effects models .
Contradictions and Knowledge Gaps
Q. Why do some studies report adipose reduction with this compound while others show no significant effect?
Discrepancies arise from differences in HCA bioavailability, dosing duration, and participant demographics (e.g., baseline BMI). Studies using pure this compound (≥95% HCA) in obese Thai women reported short-term adipose reduction, but longer trials in diverse populations lacked robust validation . Future work should standardize HCA content and control dietary calcium intake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
